molecular formula C12H9ClN2OS2 B5689985 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide CAS No. 6317-09-5

N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5689985
CAS RN: 6317-09-5
M. Wt: 296.8 g/mol
InChI Key: HYMSRPADMFPZQW-UHFFFAOYSA-N
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Description

N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

Mechanism of Action

CCT251545 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting the activity of BRD4, CCT251545 is able to disrupt the transcriptional program of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CCT251545 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, which play a role in a variety of diseases. Additionally, CCT251545 has been shown to have anti-viral properties, making it a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of CCT251545 is its high potency and specificity. This makes it an ideal tool for studying the role of BRD4 in cancer and other diseases. Additionally, CCT251545 is readily available and has been extensively characterized, making it a reliable tool for scientific research.
One limitation of CCT251545 is its potential toxicity. While it has been shown to be well-tolerated in animal studies, further research is needed to fully understand its safety profile. Additionally, CCT251545 may not be effective in all types of cancer, highlighting the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for research on CCT251545. One area of interest is its potential as a combination therapy with other cancer treatments. Additionally, further research is needed to understand its mechanism of action and identify potential biomarkers for patient selection. Finally, there is a need for further investigation into the safety and toxicity of CCT251545 in humans.

Synthesis Methods

The synthesis of CCT251545 involves a multi-step process that begins with the reaction of 2-chloroaniline with carbon disulfide to form the corresponding thiourea. This is followed by a reaction with 2-bromo-thiophene-3-carboxylic acid to yield the final product. The synthesis of CCT251545 has been optimized to produce high yields and purity, making it readily available for scientific research.

Scientific Research Applications

CCT251545 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CCT251545 has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.

properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS2/c13-8-4-1-2-5-9(8)14-12(17)15-11(16)10-6-3-7-18-10/h1-7H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMSRPADMFPZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979148
Record name N-{[(2-Chlorophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)carbamothioyl]thiophene-2-carboxamide

CAS RN

6317-09-5
Record name N-{[(2-Chlorophenyl)imino](sulfanyl)methyl}thiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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